Differential Cross-Resistance: AMA Shares Cross-Resistance with Cisplatin (DDP), While CHA Does Not — Critical for Resistant-Cell Panel Design
In a head-to-head comparison using L1210 leukemia sublines with induced resistance to cisplatin (DDP), the target compound AMA (cis-diammineascorbatoplatinum(II)) demonstrated cross-resistance with DDP, whereas the related ascorbatoplatinum complex CHA (cis-bis(ascorbato)-trans-diaminocyclohexaneplatinum(II)) showed no cross-resistance with DDP. Additionally, AMA displayed no cross-resistance with TMA, a pattern opposite to CHA. This differential cross-resistance profile was confirmed via DNA synthesis inhibition assays in both sensitive and resistant cells [1].
| Evidence Dimension | Cross-resistance pattern in L1210 sublines with acquired cisplatin resistance |
|---|---|
| Target Compound Data | AMA: cross-resistance with DDP confirmed; no cross-resistance with TMA |
| Comparator Or Baseline | CHA: no cross-resistance with DDP; cross-resistance with TMA confirmed; DDP (cisplatin) as baseline resistance inducer |
| Quantified Difference | AMA shares resistance with cisplatin; CHA circumvents cisplatin resistance (qualitative binary outcome) |
| Conditions | In vitro DNA synthesis inhibition assays in L1210 sensitive line and sublines with resistance induced against DDP and DACH derivatives; suspension culture and soft agar assay |
Why This Matters
For laboratories screening compounds against cisplatin-resistant tumor panels, substituting CHA for AMA (or vice versa) would yield fundamentally different resistance outcomes, making precise compound identification essential for experimental reproducibility.
- [1] Hrubisko M, Balázová E, Kiss F, Kovácová J, Ujházy V. Antitumor activity and cross-resistance studies with Pt-ascorbato complexes. Neoplasma. 1989;36(6):651-657. PMID: 2615869. View Source
